N~4~-(3-chlorophenyl)-N~6~-(3-methoxypropyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Overview
Description
N4-(3-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties . The specific structure of this compound, with its chlorophenyl and methoxypropyl groups, contributes to its unique chemical and biological characteristics.
Preparation Methods
The synthesis of N4-(3-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with 3-chlorobenzaldehyde and 3-methoxypropylamine under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
N4-(3-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Mechanism of Action
The mechanism of action of N4-(3-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves the inhibition of specific protein kinases, such as EGFR tyrosine kinase . This inhibition disrupts the signaling pathways that regulate cell growth and proliferation, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s interaction with molecular targets and pathways is crucial for its therapeutic effects.
Comparison with Similar Compounds
Compared to other pyrazolo[3,4-d]pyrimidine derivatives, N4-(3-CHLOROPHENYL)-N6-(3-METHOXYPROPYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE stands out due to its specific substituents, which enhance its biological activity and selectivity . Similar compounds include:
- N4-(3-BROMOPHENYL)-N6-(3-METHOXYPROPYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N4-(3-FLUOROPHENYL)-N6-(3-METHOXYPROPYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
- N4-(3-METHYLPHENYL)-N6-(3-METHOXYPROPYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties .
Properties
Molecular Formula |
C16H19ClN6O |
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Molecular Weight |
346.81 g/mol |
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-(3-methoxypropyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H19ClN6O/c1-23-15-13(10-19-23)14(20-12-6-3-5-11(17)9-12)21-16(22-15)18-7-4-8-24-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H2,18,20,21,22) |
InChI Key |
PGOLEVKPCHDBEA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC(=CC=C3)Cl)NCCCOC |
Origin of Product |
United States |
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